molecular formula C10H9F3 B13706362 1-Cyclopropyl-4-(trifluoromethyl)benzene

1-Cyclopropyl-4-(trifluoromethyl)benzene

Cat. No.: B13706362
M. Wt: 186.17 g/mol
InChI Key: WXZTZBYLSRHABZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3 It is characterized by a benzene ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Cyclopropyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates followed by desilylation . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyclopropyl group can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating its biological activity .

Comparison with Similar Compounds

1-Cyclopropyl-4-(trifluoromethyl)benzene can be compared with other benzene derivatives such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a compound of significant interest in various research domains.

Properties

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

IUPAC Name

1-cyclopropyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9F3/c11-10(12,13)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2

InChI Key

WXZTZBYLSRHABZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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